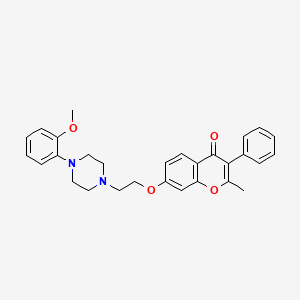

7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring . Piperazine derivatives have been shown to possess a wide range of biological properties .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

In a similar compound, the piperazine ring adopts a chair conformation and the dihedral angle between the phenyl and pyridine rings is 39.9° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction can give piperazinopyrrolidinones .Applications De Recherche Scientifique

Alpha1-Adrenergic Receptor Affinity

This compound has been studied for its affinity to alpha1-adrenergic receptors, which are significant targets for the treatment of various neurological conditions. The therapeutic potential of structurally similar arylpiperazine-based alpha1-adrenergic receptor ligands has been explored through comparative analysis of structures, receptor affinity, docking simulations, molecular dynamics, and distribution of electrostatic potential .

Histamine H1 Receptor Affinity

It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor. This application is used for the management of allergies, hay fever, angioedema, and urticaria .

Monoamine Neurotransmitter Activity

Compounds structurally similar to 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one have been found in vitro to inhibit the reuptake and induce the release of monoamine neurotransmitters. This mechanism of action is shared with drugs such as amphetamines, although these compounds are much less potent and thought to have relatively insignificant abuse potential .

Orientations Futures

Propriétés

IUPAC Name |

7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]-2-methyl-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O4/c1-21-28(22-8-4-3-5-9-22)29(32)24-13-12-23(20-27(24)35-21)34-19-18-30-14-16-31(17-15-30)25-10-6-7-11-26(25)33-2/h3-13,20H,14-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGATRIEVKRMDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)

![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2936326.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936329.png)

![4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2936333.png)

![1-(3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2936338.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![N1-(2-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2936340.png)